molecular formula C9H10ClNO B1322940 4-(2-Chloroethyl)benzamide CAS No. 181115-67-3

4-(2-Chloroethyl)benzamide

Cat. No.: B1322940
CAS No.: 181115-67-3
M. Wt: 183.63 g/mol
InChI Key: TXUXYMFEDSBICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)benzamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as an Antitumor Agent

4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a related compound, has been identified as a promising antitumor agent. Its activity both in vitro and in vivo has been investigated, highlighting the potential of this class of compounds in cancer therapy (Santos et al., 2013).

Melanoma Cytotoxicity

Benzamide derivatives have shown promise in melanoma therapy. Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been used for scintigraphic imaging in nuclear medicine due to their selectivity for melanotic melanoma. Conjugates of benzamide derivatives have demonstrated increased toxicity against melanoma cells, supporting their potential for targeted drug delivery (Wolf et al., 2004).

Biological Activity Against Various Strains

A series of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, including 4-chloro variants, were studied for their activity against mycobacterial, bacterial, and fungal strains. These compounds exhibited biological activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin (Imramovský et al., 2011).

Anticonvulsant Properties

Para-substituted-N-(2,6-diisopropylphenyl) benzamides, related to 4-(2-Chloroethyl)benzamide, have been synthesized and screened for anticonvulsant activity. The 4-chloro compound in this series exhibited significant protection against chemically induced seizures, suggesting potential applications in epilepsy treatment (Afolabi et al., 2012).

Corrosion Inhibition

The effectiveness of benzamide compounds in inhibiting corrosion of mild steel in sulfuric acid has been demonstrated. Benzamide's inhibition performance improved with increasing concentration, indicating its potential use in industrial applications related to corrosion prevention (Loto et al., 2017).

Mitosis Inhibition in Plant Cells

N-(1,1-Dimethylpropynyl) benzamide series, which includes compounds similar to this compound, have shown to be potent inhibitors of mitosis in plant cells. This suggests their potential use in agricultural research and development of herbicides (Merlin et al., 1987).

Photocatalytic Activity for Water Decontamination

Heterojunctions involving benzamide compounds have been studied for their capacity to induce oxidation processes under visible light, suggesting their potential applications in water decontamination technology (Bessekhouad et al., 2005).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Properties

IUPAC Name

4-(2-chloroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUXYMFEDSBICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.